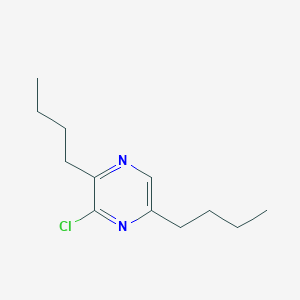
2,5-Dibutyl-3-chloropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutyl-3-chloropyrazine (CAS: 88346-46-7) is a halogenated pyrazine derivative with the molecular formula C₁₂H₁₉ClN₂ and a molecular weight of 232.75 g/mol . Its structure features a pyrazine ring substituted with chlorine at the 3-position and butyl groups at the 2- and 5-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-3-chloropyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3-methoxypyrazine with butyl lithium, followed by chlorination. This method ensures the selective introduction of butyl groups and a chlorine atom at the desired positions on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutyl-3-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to form pyrazine derivatives with different oxidation states.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can introduce aryl or alkyl groups onto the pyrazine ring .
Scientific Research Applications
2,5-Dibutyl-3-chloropyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2,5-Dibutyl-3-chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazines
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2,5-dibutyl-3-chloropyrazine and related compounds:
Key Observations :
- Lipophilicity: The butyl groups in this compound significantly increase its hydrophobicity compared to methyl- or propyl-substituted analogs.
- Reactivity : Chlorine at the 3-position reduces electron density at adjacent carbons, making the compound less reactive toward electrophilic substitution compared to 2,5-dichloropyrazine .
Critical Discussion :
- Bioactivity : Chlorinated pyrazines often exhibit antimicrobial or insecticidal properties. For instance, 3,5-dichloropyrazine-2-carboxamide (CAS: 312736-50-8) is explored for its bioactivity .
- Flavor Chemistry: Smaller alkyl groups (methyl, propyl) enhance volatility, making them suitable for aroma applications, whereas bulkier butyl groups may limit vapor pressure but improve persistence in non-volatile matrices .
Properties
CAS No. |
88346-46-7 |
|---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2,5-dibutyl-3-chloropyrazine |
InChI |
InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3 |
InChI Key |
JAHOTFJUWBOJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C(=N1)Cl)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















